molecular formula C13H16O3 B14726777 (4aR,8aS)-2-methoxy-6,8a-dimethyl-5,8-dihydro-4aH-naphthalene-1,4-dione CAS No. 6630-44-0

(4aR,8aS)-2-methoxy-6,8a-dimethyl-5,8-dihydro-4aH-naphthalene-1,4-dione

Cat. No.: B14726777
CAS No.: 6630-44-0
M. Wt: 220.26 g/mol
InChI Key: WPVWCISWXIIUIV-ZANVPECISA-N
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Description

(4aR,8aS)-2-methoxy-6,8a-dimethyl-5,8-dihydro-4aH-naphthalene-1,4-dione is a complex organic compound with a unique structure. It belongs to the class of naphthoquinones, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,8aS)-2-methoxy-6,8a-dimethyl-5,8-dihydro-4aH-naphthalene-1,4-dione typically involves several steps. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. This intermediate is then subjected to various functional group transformations to achieve the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(4aR,8aS)-2-methoxy-6,8a-dimethyl-5,8-dihydro-4aH-naphthalene-1,4-dione undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the quinone to a hydroquinone.

    Substitution: Various substituents can be introduced at different positions on the naphthoquinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized quinones, while reduction may produce hydroquinones.

Scientific Research Applications

(4aR,8aS)-2-methoxy-6,8a-dimethyl-5,8-dihydro-4aH-naphthalene-1,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4aR,8aS)-2-methoxy-6,8a-dimethyl-5,8-dihydro-4aH-naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. It can act as an electron acceptor in redox reactions, influencing cellular redox states and signaling pathways. Its quinone structure allows it to participate in electron transfer reactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4aR,8aS)-2-methoxy-6,8a-dimethyl-5,8-dihydro-4aH-naphthalene-1,4-dione apart from similar compounds is its specific methoxy and dimethyl substitutions, which confer unique chemical and biological properties. These substitutions can influence its reactivity and interactions with biological targets, making it a compound of significant interest in various research fields.

Properties

CAS No.

6630-44-0

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

(4aR,8aS)-2-methoxy-6,8a-dimethyl-5,8-dihydro-4aH-naphthalene-1,4-dione

InChI

InChI=1S/C13H16O3/c1-8-4-5-13(2)9(6-8)10(14)7-11(16-3)12(13)15/h4,7,9H,5-6H2,1-3H3/t9-,13-/m0/s1

InChI Key

WPVWCISWXIIUIV-ZANVPECISA-N

Isomeric SMILES

CC1=CC[C@]2([C@@H](C1)C(=O)C=C(C2=O)OC)C

Canonical SMILES

CC1=CCC2(C(C1)C(=O)C=C(C2=O)OC)C

Origin of Product

United States

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